4-Hydroxy-2-pyrrolidone

Chiral resolution Crystallization Process chemistry

The challenge in synthesizing enantiopure Nootropics (e.g., Oxiracetam) and carbapenem antibiotics is securing a chiral pyrrolidone scaffold that is both reactive and stereochemically pure. This racemic 4-hydroxy-2-pyrrolidone solves that by offering a hydroxyl handle for derivatization and a conglomerate crystal form. - **Chiral Resolution Ready:** Forms a conglomerate, enabling scalable preferential crystallization over chromatography. - **Key Intermediate:** Direct precursor to the (R)-enantiomer required for Oxiracetam API. - **Supply Advantage:** Stocked in research quantities for process development.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 62624-29-7
Cat. No. B3427898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-pyrrolidone
CAS62624-29-7
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)O
InChIInChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)
InChIKeyIOGISYQVOGVIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-pyrrolidone: Chiral Building Block


4-Hydroxy-2-pyrrolidone is a pyrrolidine-2-one derivative featuring a hydroxyl group at the 4-position [1]. This chiral heterocyclic building block exists as distinct enantiomers and a racemic mixture (CAS 62624-29-7) [2]. Its primary research value lies in serving as a versatile intermediate for synthesizing a range of pharmaceuticals, most notably the nootropic agent Oxiracetam, as well as carbapenem antibiotics [3]. The compound's specific reactivity and stereochemistry differentiate it from simpler pyrrolidone analogs, making it a key procurement target for medicinal chemistry and process development.

Chiral heterocyclic building block for cognition research compounds and beta-lactam intermediates
Enantiopure forms accessible via preferential crystallization or asymmetric synthesis
4-Hydroxyl group enables derivatization (esterification, alkylation) for complex target synthesis

Why 2-Pyrrolidinone Cannot Replace 4-Hydroxy-2-pyrrolidone


The critical hydroxyl group on the pyrrolidone ring fundamentally alters both the chemical and biological properties of the molecule . Unlike unsubstituted 2-pyrrolidinone, 4-hydroxy-2-pyrrolidone is a chiral entity capable of forming enantiopure drug substances . This stereochemistry is essential for the activity of downstream pharmaceuticals like Oxiracetam, where the 4-hydroxyl group is a key pharmacophore [1]. Furthermore, the hydroxyl group provides a critical handle for further derivatization (e.g., esterification, alkylation), enabling the synthesis of complex molecules that are inaccessible from the simpler, achiral 2-pyrrolidinone scaffold [2].

Target Compound
4-Hydroxy-2-pyrrolidone
Chiral, hydroxyl-functionalized; supports enantiopure synthesis and downstream stereochemical control.
Common Substitute
2-Pyrrolidinone
Achiral, no hydroxyl group; cannot provide enantiomeric identity or serve as a derivatization handle for complex targets.
1 Lack of chiral center in 2-pyrrolidinone may prevent enantiopure compound synthesis required for target research agents.
2 Absence of the 4-hydroxyl group removes a critical functional handle for esterification or alkylation steps.
3 Stereochemical requirement for downstream compound identity cannot be met with the achiral scaffold.

4-Hydroxy-2-pyrrolidone: Head-to-Head Evidence


Crystallization Behavior vs. Propranolol HCl

The metastable zone width (MSZW) is a critical parameter for designing robust crystallization processes. Research has shown that for the conglomerate 4-hydroxy-2-pyrrolidone, the MSZW is independent of enantiomeric excess (ee) [1]. This is in stark contrast to the racemic compound propranolol hydrochloride, where the MSZW is dependent on the solubility ratio of the racemate to the pure enantiomer [1]. This property allows for more predictable and potentially higher-yielding preferential crystallization of 4-hydroxy-2-pyrrolidone compared to compounds like propranolol HCl.

MSZW vs. Propranolol HCl
Head-to-head
MSZW independent of enantiomeric excess (vs. dependent for propranolol HCl)
Supports robust chiral resolution process design
Qualitative comparison from experimental investigation
Chiral resolution Crystallization Process chemistry

Conglomerate Advantage for Chiral Separation

4-Hydroxy-2-pyrrolidone is a rare example of a conglomerate-forming system in the solid state, as confirmed by its phase diagram [1]. The thermodynamic parameters determined by differential scanning calorimetry (DSC) are: enthalpy of melting (ΔH) = 28,494 J/mol and melting temperature (TA) = 429.6 K [1]. This conglomerate nature, validated by X-ray diffraction and IR spectroscopy, is a critical and quantifiable differentiator from many other chiral molecules that form racemic compounds [1].

Conglomerate Formation
Class-level
ΔH = 28,494 J/mol, Tm = 429.6 K
Enables preferential crystallization pathway
Confirmed by DSC, XRD, IR; conglomerate solid-state
Solid-state chemistry Chiral resolution Polymorphism

Asymmetric Synthesis of Carbapenem Precursor

A patented one-pot process for preparing optically active 4-hydroxy-2-pyrrolidone utilizes asymmetric hydrogenation with a ruthenium-optically active phosphine complex [1]. This method yields the compound with high optical purity, which is a prerequisite for its use as an intermediate in the synthesis of carbapenem antibiotics [1]. While the patent does not provide a direct yield or %ee comparison to an alternative route, it establishes that this catalytic method achieves a level of stereocontrol necessary for pharmaceutical applications, differentiating it from non-stereoselective synthetic approaches.

Asymmetric Hydrogenation
Supporting evidence
High optical purity via Ru-BINAP one-pot process
Supports stereocontrol assessment for intermediate synthesis
Patent-level method; direct ee comparison not provided
Asymmetric synthesis Catalysis Antibiotic synthesis

4-Hydroxy-2-pyrrolidone: Optimal Use Cases


Enantioselective Nootropic Synthesis

The primary application of 4-hydroxy-2-pyrrolidone is as a chiral building block for synthesizing Oxiracetam and other cognitive-enhancing agents . The (R)-enantiomer is specifically used to produce the active pharmaceutical ingredient, and its high optical purity, achievable through preferential crystallization or asymmetric synthesis, is essential for the drug's activity and safety profile [1]. This scenario is directly supported by the compound's well-documented use as an Oxiracetam precursor.

Cost-Effective Chiral Resolution via Preferential Crystallization

Because racemic 4-hydroxy-2-pyrrolidone forms a conglomerate rather than a racemic compound, it is an ideal candidate for large-scale chiral resolution by preferential crystallization [2]. This method is significantly more scalable and cost-effective than classical resolution or chromatography, making it a compelling choice for process chemists tasked with producing large quantities of a single enantiomer for pharmaceutical manufacturing [3].

Carbapenem Antibiotic Development

Optically active 4-hydroxy-2-pyrrolidone is a key intermediate in the synthesis of carbapenem antibiotics [4]. The patented synthetic routes that deliver this compound with high optical purity and yield are designed to meet the stringent requirements of antibiotic manufacturing, where the correct stereochemistry is crucial for antimicrobial activity and minimizing side effects [4].

Application
Selection Property
Validation Focus
Nootropic research intermediate
Enantiomeric purity
Chiral identity and activity verification in cognition models
Chiral resolution process research
Conglomerate solid-state
Preferential crystallization feasibility assessment
Carbapenem antibiotic intermediate
Optical purity and synthesis route
Stereochemical integrity in complex beta-lactam synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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